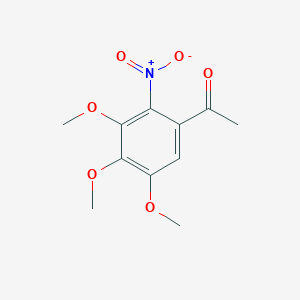

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Description

Contextualization within Advanced Organic Chemistry

In the field of advanced organic chemistry, molecules like 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone are prized for their functional group density and predictable reactivity. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro and acetyl groups creates a nuanced electronic environment on the aromatic ring. This electronic landscape dictates the regioselectivity of subsequent reactions, allowing for controlled modifications of the molecule. The presence of the nitro group, in particular, opens up a plethora of synthetic possibilities, including its reduction to an amine, which can then participate in a wide array of bond-forming reactions.

Research Significance in Synthetic Methodology Development

The significance of this compound in the development of synthetic methodologies lies in its utility as a scaffold for the synthesis of more complex molecules. The ketone and nitro functionalities serve as handles for a variety of chemical transformations. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to form new carbon-carbon or carbon-heteroatom bonds.

A common synthetic route to nitroaromatic compounds like this involves the nitration of a substituted acetophenone (B1666503). For example, the synthesis of the related compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, is achieved through the nitration of 3,4-dimethoxyacetophenone using nitric acid. chemicalbook.com A similar strategy, starting with 3,4,5-trimethoxyacetophenone, is the logical synthetic pathway to this compound.

Current Research Landscape and Emerging Areas

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of nitro-substituted aromatic compounds is a vibrant area of investigation. Research into related nitro-catechol structures has shown their potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT), highlighting the potential for this class of compounds in medicinal chemistry. nih.gov

Emerging research areas likely involve the use of this compound as a precursor for the synthesis of heterocyclic compounds, which are of significant interest in pharmaceutical and materials science. The conversion of the ortho-nitroacetophenone moiety into various heterocyclic systems, such as indoles or quinolines, is a well-established strategy in organic synthesis. The trimethoxy substitution pattern could impart unique solubility and biological activity profiles to the resulting complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-6(13)7-5-8(16-2)10(17-3)11(18-4)9(7)12(14)15/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVMCSUVRFDCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507145 | |

| Record name | 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54173-39-6 | |

| Record name | 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4,5 Trimethoxy 2 Nitrophenyl Ethanone and Analogues

Conventional Synthetic Routes to Aromatic Ketones with Trimethoxy and Nitro Substitution

Conventional approaches to synthesizing polysubstituted aromatic ketones like 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone typically involve a two-step process: the formation of the ethanone (B97240) side chain on a pre-functionalized benzene (B151609) ring, followed by the introduction of the remaining substituents.

Strategies for Constructing the Ethanone Moiety

The introduction of the ethanone (-COCH₃) group onto an aromatic ring is a cornerstone of organic synthesis, with the Friedel-Crafts acylation being the most prominent method. This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

For the synthesis of the precursor, 1-(3,4,5-trimethoxyphenyl)ethanone, the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) is a common strategy. The reaction proceeds by the generation of an acylium ion, which then attacks the electron-rich trimethoxybenzene ring.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,2,3-Trimethoxybenzene | Acetyl Chloride | AlCl₃ | 1-(3,4,5-Trimethoxyphenyl)ethanone |

This interactive table summarizes the key components of the Friedel-Crafts acylation for the synthesis of the precursor.

Introduction of Trimethoxy and Nitro Functional Groups

The introduction of the trimethoxy and nitro groups requires careful consideration of their directing effects in electrophilic aromatic substitution reactions. Methoxy (B1213986) groups (-OCH₃) are activating and ortho-, para-directing, while the acetyl group (-COCH₃) is deactivating and meta-directing.

The synthesis of this compound typically starts with the nitration of the pre-formed 1-(3,4,5-trimethoxyphenyl)ethanone. The regioselectivity of this nitration is critical. The three methoxy groups strongly activate the ring, and their combined directing effects, along with the deactivating effect of the acetyl group, favor the introduction of the nitro group at the C2 position, which is ortho to the C3-methoxy group and meta to the acetyl group.

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermicity and improve selectivity. An alternative method involves the use of nitric acid in a solvent like dichloromethane (B109758). A procedure for a similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, involves the nitration of 3,4-dimethoxyacetophenone with nitric acid in dichloromethane at low temperatures, yielding the desired product in high yield. chemicalbook.com This suggests a similar approach would be effective for the 3,4,5-trimethoxy analogue.

| Starting Material | Reagent | Conditions | Product |

| 1-(3,4,5-Trimethoxyphenyl)ethanone | HNO₃ / H₂SO₄ | Low Temperature | This compound |

This interactive table outlines the conventional nitration process for the final synthetic step.

Modern and Catalytic Synthetic Approaches

While conventional methods are effective, modern synthetic chemistry has seen the emergence of more efficient and selective catalytic approaches. These methods often offer milder reaction conditions, higher functional group tolerance, and improved atom economy.

Transition Metal-Mediated Coupling Reactions (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation and subsequent nitration or acylation of aromatic rings are areas of active research, specific applications for the direct synthesis of this compound are not yet widely reported. However, palladium-catalyzed methods for the synthesis of aryl ketones from various precursors are well-established and could potentially be adapted. For instance, palladium-catalyzed coupling of an appropriately substituted aryl halide or organometallic reagent with an acetylating agent could provide an alternative route to the ketone precursor.

Recent advancements have also explored palladium-catalyzed C-H nitrosation, which could serve as a pathway to introduce the nitro group. For example, palladium-catalyzed chelation-assisted ortho-C-H bond nitration has been developed for the regiospecific synthesis of substituted o-nitrophenols. nih.gov A similar strategy, potentially using the carbonyl group of the ethanone moiety as a directing group, could be envisioned for the synthesis of the target molecule. A patented method describes the synthesis of o-nitroacetophenone compounds by converting the carbonyl group to an oxime, followed by palladium-catalyzed C-H activation and nitration at the adjacent position, and subsequent hydrolysis back to the ketone. google.com

Organocatalytic and Biocatalytic Syntheses

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. While organocatalytic methods for the synthesis of complex aromatic systems are known, their specific application to the synthesis of this compound is not extensively documented. Conceptually, organocatalytic approaches could be employed for the enantioselective construction of analogues or for promoting the key bond-forming reactions under greener conditions.

Biocatalysis, employing enzymes to carry out chemical transformations, offers high selectivity and environmentally benign reaction conditions. While not a standard approach for this particular molecule, enzymatic nitration or acylation reactions could be a future avenue for a more sustainable synthesis.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs could be applied to rapidly assemble the polysubstituted aromatic core. For instance, a reaction involving a suitably substituted three-carbon component, an ammonia (B1221849) source, and a dicarbonyl compound could potentially lead to a highly substituted pyridine (B92270) ring, which could then be further elaborated. The development of a novel MCR for this target would represent a significant advancement in synthetic efficiency.

Green Chemistry Principles in the Synthesis of Substituted Ethanones

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This approach is crucial in modern organic synthesis to ensure environmental and public health safety while promoting economic viability. researchgate.net Key strategies include waste prevention, maximizing atom economy, using catalytic reagents, reducing energy requirements, and employing renewable and biodegradable materials. researchgate.net

Solvent-Free Reaction Conditions

Eliminating solvents in chemical reactions is a primary goal of green chemistry, as it reduces pollution and simplifies experimental procedures and work-up. tandfonline.comias.ac.in Solvent-free reactions can be conducted using only the reactants or by incorporating them into solid matrices like clays (B1170129) or zeolites. ias.ac.in These reactions are often facilitated by mechanical mixing, such as grinding, or by heating. tandfonline.comias.ac.in

A notable example is the aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction, which can be performed without a solvent. ias.ac.intandfonline.com In some cases, the direct mixing of solid reactants leads to melting, and the condensation occurs in the liquid state. tandfonline.com For instance, the reaction of a ketone with an aromatic aldehyde can produce a complex alkene product through a condensation reaction where a small molecule is eliminated. gordon.edu The Wittig reaction, another key method for C-C bond formation, has also been successfully implemented under solvent-free conditions by grinding the reactants together. tandfonline.com

Table 1: Examples of Solvent-Free Reactions

| Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|

| Aldol Condensation | Ketone and Aromatic Aldehyde | Mixing/Heating | Complex alkene product |

| Wittig Reaction | 4-bromobenzaldehyde, benzyltriphenylphosphonium (B107652) chloride, K3PO4 | Grinding for 20 mins | (E)-isomer of (4-bromophenyl)styrene |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. nih.govorganic-chemistry.org Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials. beilstein-journals.org

This technology has been successfully applied to a wide range of reactions, including the synthesis of various heterocyclic compounds. nih.govmdpi.com For example, an efficient one-pot, two-step protocol for the synthesis of disubstituted 2-amino-1H-imidazoles has been developed using microwave assistance. nih.gov Similarly, the synthesis of 2-substituted tetrahydro-1,3-thiazepines is achieved through a microwave-assisted cyclization of 4-thioamidobutanols under solvent-free conditions. beilstein-journals.org The use of microwaves can also improve the regioselectivity and stereoselectivity of reactions, which is critical in the synthesis of bioactive compounds. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Synthesis of 1,3-diarylimidazolinium chlorides | 24-72 hours reflux | < 5 minutes irradiation |

Application of Nanocatalysts

Nanocatalysts are receiving significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. mdpi.com The synthesis of nanocatalysts can be achieved through various methods, with a growing interest in "green" or bio-inspired approaches. researchgate.netmdpi.com These methods utilize microorganisms or plant extracts as "nano-factories," offering an eco-friendly and cost-effective alternative to conventional physical and chemical methods. mdpi.com

The use of nanocatalysts aligns with green chemistry principles by enabling reactions to proceed under milder conditions and often with higher efficiency. researchgate.net For example, a sustainable nanomaterial design focuses on using natural and renewable resources to minimize negative environmental impacts. researchgate.net In the synthesis of substituted ethanones and related compounds, nanocatalysts can play a crucial role in promoting reactions such as condensations and cyclizations, leading to high yields under environmentally friendly conditions. researchgate.net The reusability of some nanocatalysts further adds to their appeal from a sustainability perspective. researchgate.net

Regioselective Synthesis and Isomer Control

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing polysubstituted aromatic compounds like this compound. The synthesis of specific isomers is crucial as different isomers can have vastly different biological activities and physical properties.

One common method for introducing a nitro group onto an aromatic ring is electrophilic aromatic substitution. The directing effects of existing substituents on the ring play a pivotal role in determining the position of the incoming nitro group. In the case of a trimethoxy-substituted acetophenone (B1666503), the methoxy groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

For instance, the synthesis of indanones, which share structural similarities with substituted ethanones, can be controlled by the choice of catalyst and reaction conditions. The use of polyphosphoric acid (PPA) with varying concentrations of P2O5 can switch the regioselectivity of intramolecular Friedel-Crafts acylation, leading to different isomers. d-nb.inforug.nl Similarly, rhodium(III)-catalyzed annulation reactions have been developed for the regioselective synthesis of multisubstituted isoquinolones and pyridones. nih.gov These examples highlight the importance of catalyst and condition screening to achieve high regioselectivity and control over the formation of specific isomers.

Process Optimization and Scale-Up Considerations in Research

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. Process optimization is essential to ensure that the synthesis is safe, reproducible, and economically viable. mt.com This involves a detailed investigation of reaction parameters to identify optimal conditions that maximize yield and purity while minimizing costs and environmental impact.

Key considerations in process optimization include:

Simplification of the process: This can involve combining reaction steps or identifying catalysts that allow for milder reaction conditions. mt.com

Investigation of scale-dependent variables: Factors such as mixing, heat transfer, and mass transfer become more critical at larger scales and must be thoroughly understood and controlled. mt.com

Impurity profiling: Identifying and characterizing impurities is crucial for ensuring the quality and safety of the final product. acs.org

Design of Experiments (DoE): This statistical approach helps in systematically screening and identifying the optimal values for various reaction parameters. mt.com

For the synthesis of compounds like this compound, a thorough understanding of the reaction kinetics and thermodynamics is necessary for successful scale-up. researchgate.net The development of a robust and efficient process requires careful consideration of all these factors to ensure a smooth transition from research and development to production. acs.org

Derivatization Strategies for Research and Analytical Applications

Synthetic Derivatization for Functionalization and Structural Diversification

The presence of a reactive ketone group and a modifiable aromatic ring in 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone makes it a valuable precursor for the synthesis of diverse chemical structures, particularly heterocyclic compounds.

Derivatization of the Ketone for Heterocycle Synthesis

The ketone moiety of this compound is a key site for derivatization, enabling the construction of various heterocyclic rings, such as quinazolines and benzodiazepines. These reactions typically proceed after the reduction of the nitro group to an amine, forming a 2-aminoacetophenone (B1585202) derivative which can then undergo cyclization reactions.

Quinazoline (B50416) Synthesis: Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of biological activities. The synthesis of quinazoline derivatives from 2-aminoaryl ketones is a well-established method. For instance, 2-aminoaryl ketones can react with N-benzyl cyanamides in the presence of an acid mediator to form 2-aminoquinazoline (B112073) derivatives through a [4+2] annulation reaction. nih.gov While specific examples detailing the use of 2'-amino-3',4',5'-trimethoxyacetophenone are not abundant in readily available literature, the general principle suggests its utility in synthesizing quinazolines with a trimethoxy-substituted benzene (B151609) ring. A general scheme for this type of reaction is the condensation of an anthranilamide with an aromatic aldehyde under aerobic conditions to form 2-arylquinazolin-4-ones. fishersci.com

Benzodiazepine (B76468) Synthesis: Benzodiazepines are another important class of heterocyclic compounds, widely known for their therapeutic applications. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines (which can be derived from the reduction of the corresponding nitro compound) with ketones. semanticscholar.org Substituted aromatic ketones, such as the amino derivative of this compound, can react with o-phenylenediamine (B120857) to yield benzodiazepine derivatives. nih.gov These reactions are often catalyzed by acids and can be performed under various conditions. semanticscholar.org

| Heterocycle | General Precursors | Key Reaction Type |

| Quinazoline | 2-Aminoaryl ketone, N-Benzyl cyanamide | [4+2] Annulation |

| Quinazolin-4-one | Anthranilamide, Aromatic aldehyde | Condensation/Oxidation |

| 1,5-Benzodiazepine | o-Phenylenediamine, Ketone | Condensation |

Modifications of the Aromatic Ring

The aromatic ring of this compound, with its nitro and trimethoxy substituents, offers opportunities for chemical modification, primarily through the reduction of the nitro group.

Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a fundamental transformation that significantly alters the chemical reactivity of the molecule, paving the way for the synthesis of various nitrogen-containing heterocycles as discussed above. Catalytic transfer hydrogenation (CTH) is an effective and widely used method for this purpose. nih.goviitm.ac.in This reaction often utilizes a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon (Pd/C). nih.gov Mechanochemical ball milling has also been demonstrated as a simple and clean approach for the CTH of aromatic nitro compounds. nih.gov The reduction of the nitro group on acetophenones has been studied, and while meta- and para-substituted nitroacetophenones generally yield the corresponding aminoacetophenones with high selectivity, ortho-isomers can sometimes lead to cyclization products. psu.edu

| Reaction | Reagents/Catalysts | Product |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | 2'-Amino-3',4',5'-trimethoxyacetophenone |

| Mechanochemical CTH | Ammonium Formate, Pd/C, Ball Milling | 2'-Amino-3',4',5'-trimethoxyacetophenone |

Derivatization for Enhanced Analytical Detection

In analytical chemistry, derivatization is a crucial technique to improve the detectability and separation of analytes. For a compound like this compound, derivatization of the ketone group is the primary strategy to enhance its response in spectroscopic and chromatographic analyses.

Pre-column and Post-column Derivatization for Spectroscopic Analysis

To improve the sensitivity and selectivity of detection by techniques like UV-Visible spectroscopy or mass spectrometry (MS), the ketone group can be converted into a derivative with more favorable properties.

Pre-column Derivatization: This involves reacting the analyte with a derivatizing agent before its introduction into the analytical instrument. A widely used reagent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. upenn.edunih.gov These derivatives are highly chromophoric and can be readily detected by UV-Visible detectors at a wavelength of around 360 nm. hitachi-hightech.comepo.org This method is commonly employed for the analysis of aldehydes and ketones in various matrices. hitachi-hightech.com

Another class of reagents used for the derivatization of ketones for enhanced detection, particularly in LC-MS, are Girard's reagents (e.g., Girard's reagent T and P). upenn.edunih.gov These reagents introduce a quaternary ammonium group, which imparts a permanent positive charge to the derivative, significantly enhancing its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). upenn.edunih.gov This leads to a substantial increase in signal intensity and improved limits of detection. upenn.edu

| Derivatizing Reagent | Derivative Formed | Detection Method | Advantage |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV (360 nm), LC-MS | High UV absorbance, stable derivative |

| Girard's Reagent T/P | Hydrazone with quaternary ammonium group | LC-MS (ESI) | Permanent positive charge, enhanced ionization |

Formation of Derivatives for Improved Chromatographic Separation

Derivatization can also be employed to modify the chromatographic behavior of an analyte, leading to better separation from interfering compounds in a complex matrix.

The formation of DNPH derivatives not only enhances spectroscopic detection but also improves the chromatographic properties of ketones. fishersci.com The resulting hydrazones are generally more retained on reversed-phase columns compared to the parent ketones, allowing for better separation from more polar sample components. fishersci.com Similarly, derivatization with Girard's reagents can alter the polarity and retention characteristics of the ketone, aiding in its chromatographic resolution. nih.gov The choice of derivatization reagent and chromatographic conditions can be optimized to achieve the desired separation efficiency for this compound in a given analytical application.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental research findings for the compound This compound are not publicly available.

The specific data required to populate the requested sections on advanced spectroscopic and structural characterization, including detailed results for 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and High-Resolution Mass Spectrometry (HR-MS), could not be located in published papers or spectral databases.

While information exists for structurally related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of this data. Therefore, it is not possible to generate the detailed, scientifically accurate article as outlined in the instructions.

Advanced Spectroscopic and Structural Characterization Methods in Research

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in solution and analyzing them in the gas phase. For a compound like 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone (molar mass: 255.22 g/mol ), ESI-MS analysis would typically be performed in positive or negative ion mode.

In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 256.23. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ (m/z ≈ 278.21) or potassium [M+K]⁺ (m/z ≈ 294.18), might also be detected. In negative ion mode, the deprotonated molecule [M-H]⁻ could potentially be observed, although this is generally less common for ketones unless other acidic protons are present. Given the presence of the nitro group and aromatic system, fragmentation patterns could also be studied using tandem mass spectrometry (MS/MS) to provide structural information. However, no specific experimental ESI-MS data has been published for this compound.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction (SC-XRD)

To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality, single crystal of this compound would be required. The crystal would be irradiated with a focused beam of X-rays, and the resulting diffraction pattern would be analyzed to solve the crystal structure.

This analysis would yield a definitive molecular structure, including the conformation of the methoxy (B1213986) and nitro substituents relative to the phenyl ring and the acetyl group. Key parameters such as the crystal system, space group, and unit cell dimensions would be determined. A search of crystallographic databases did not yield any results for a solved crystal structure of this compound.

Table 1: Hypothetical SC-XRD Data Parameters for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃NO₆ |

| Formula Weight | 255.22 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which uses a single crystal, PXRD analyzes a powder containing a vast number of randomly oriented microcrystals. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline solid. It can be used to identify the compound, assess its purity, and distinguish between different polymorphic forms. Without a reference pattern from a known crystal structure or experimental measurement, no PXRD data can be presented for this compound.

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy to higher-energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength.

For an aromatic compound like this compound, the spectrum is expected to show characteristic absorption bands. These bands arise from π→π* transitions associated with the benzene (B151609) ring and n→π* transitions related to the carbonyl (C=O) and nitro (NO₂) groups. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring and the solvent used for the measurement. No published UV-Vis spectrum for this specific compound could be located.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a common choice for balancing computational cost and accuracy in the study of organic compounds. scirp.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap suggests that the molecule is more reactive. researchgate.net For similar aromatic nitro compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the nitro group, indicating the sites of electrophilic and nucleophilic attack. scirp.org

Interactive Data Table: Illustrative Frontier Molecular Orbital Data for a Generic Aromatic Nitro Compound (Note: This data is illustrative and not specific to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. uni-muenchen.deFor a compound like this compound, theoretical studies could be employed to investigate various potential chemical transformations. For example, the reduction of the nitro group is a common reaction for aromatic nitro compounds. Computational modeling could map the potential energy surface of this reaction, identifying transition states and intermediates. mdpi.comresearchgate.netThis allows for the determination of activation energies and reaction pathways, providing a deeper understanding of the reaction's kinetics and thermodynamics that would be difficult to obtain through experimental means alone.

Transition State Characterization and Energy Barrier Calculations

There are no available published studies that specifically detail the transition state characterization or energy barrier calculations for reactions involving this compound. Such calculations are crucial for understanding reaction kinetics and mechanisms. For a molecule like this, theoretical studies could, for example, investigate the rotational barriers of the methoxy (B1213986) and nitro groups, or the transition states of nucleophilic substitution reactions on the aromatic ring. However, at present, this specific data is not available.

Reaction Pathway Analysis

Similarly, a detailed reaction pathway analysis for this compound, elucidated through computational methods, is not documented in the scientific literature. Reaction pathway analyses, often performed using methods like Density Functional Theory (DFT), would provide valuable insights into the step-by-step mechanisms of reactions this compound might undergo, such as reduction of the nitro group or reactions involving the acetyl group. The absence of such studies means that the mechanistic details of its chemical transformations from a computational standpoint remain unexplored.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological targets. A search of the relevant literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound. Such simulations could provide insights into its conformational flexibility, solvation properties, and potential binding modes with enzymes or receptors. However, this area of research remains unaddressed for this particular compound.

Applications in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Systems

The presence of the nitro and acetyl groups on the phenyl ring of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone provides strategic points for cyclization reactions, enabling the synthesis of a variety of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmacologically active compounds.

Pyrazoles and their partially saturated precursors, pyrazolines, are a well-known class of five-membered nitrogen-containing heterocycles. A common and effective route to these compounds involves the cyclization of chalcones with hydrazine (B178648) derivatives. Chalcones derived from this compound can be readily prepared and then converted to the corresponding pyrazoles.

The synthesis typically proceeds by first reacting the chalcone (B49325) with hydrazine hydrate (B1144303). lookchem.comucf.edu This reaction leads to the formation of an intermediate pyrazoline, which can then be oxidized to the aromatic pyrazole (B372694). The reaction conditions can be tuned to favor either the pyrazoline or the fully aromatized pyrazole. For instance, refluxing the chalcone with hydrazine hydrate in a suitable solvent like glacial acetic acid can lead to the formation of pyrazolines. ucf.edu Subsequent oxidation, which can sometimes occur in situ, yields the pyrazole.

Table 1: Synthesis of Pyrazole Derivatives from Chalcones

| Starting Material | Reagents and Conditions | Product | Reference |

| Chalcone | Hydrazine hydrate, glacial acetic acid, reflux | Pyrazoline | ucf.edu |

| Chalcone | Hydrazine hydrate, ethanol/acetic acid, catalyst | Pyrazole | lookchem.com |

The trimethoxy and nitro substituents on the phenyl ring of the resulting pyrazole derivatives, originating from the initial acetophenone (B1666503), offer further opportunities for functionalization and the development of new chemical entities.

The versatile chalcone intermediates derived from this compound can also be utilized in the synthesis of other important five-membered heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These ring systems are present in numerous compounds with a wide range of biological activities.

The synthesis of 1,3,4-oxadiazoles from chalcones often involves a multi-step sequence. For example, a chalcone can be converted to an intermediate that is then cyclized to form the oxadiazole ring. lookchem.comresearchgate.net One common method involves the reaction of a chalcone-derived intermediate with a dehydrating agent to facilitate the ring closure. lookchem.com

Similarly, 1,2,4-triazoles can be synthesized from chalcone precursors. The synthesis can proceed through the formation of a thiosemicarbazone from the chalcone, which is then cyclized in the presence of a suitable reagent to yield the triazole ring. Another approach involves the cyclization of an intermediate derived from the reaction of a chalcone with a hydrazine derivative under specific conditions. researchgate.net

Table 2: Synthesis of Oxadiazoles and Triazoles from Chalcone Derivatives

| Heterocycle | General Synthetic Approach | Key Intermediates | Reference |

| 1,3,4-Oxadiazole | Cyclization of chalcone-derived intermediates | Acylhydrazones | lookchem.comresearchgate.net |

| 1,2,4-Triazole | Cyclization of thiosemicarbazones or other hydrazine derivatives | Thiosemicarbazones | researchgate.net |

Pyrrolines (dihydropyrroles) and pyrroles are fundamental nitrogen-containing heterocycles with broad applications. Chalcones derived from this compound serve as valuable starting materials for the synthesis of these five-membered rings.

A notable method for the synthesis of substituted Δ¹-pyrrolines involves the Michael addition of a nitroalkane to a chalcone, followed by a reductive cyclization of the resulting adduct. researchgate.net This one-pot reaction, often carried out in aqueous media, provides a straightforward route to highly substituted pyrrolines. The nitro group of the starting acetophenone would be retained in the final product, offering a site for further chemical modification.

Furthermore, the synthesis of pyrrole-based chalcones is a known strategy, where a pyrrole-containing aldehyde or ketone is used in a Claisen-Schmidt condensation. rsc.orgresearchgate.net This suggests the potential for this compound to be incorporated into pyrrole-containing structures, either by constructing the pyrrole (B145914) ring onto the chalcone backbone or by using a pyrrole-derived reaction partner.

Table 3: Synthesis of Pyrrolines and Pyrroles from Chalcones

| Product | Synthetic Method | Key Steps | Reference |

| Δ¹-Pyrrolines | Michael addition and reductive cyclization | Addition of nitroalkane to chalcone, in situ reduction and cyclization | researchgate.net |

| Pyrrole Derivatives | Claisen-Schmidt condensation | Reaction of a pyrrole-containing carbonyl with an acetophenone (or vice versa) | rsc.orgresearchgate.net |

Building Block for Poly-Substituted Aromatic and Conjugated Systems

The structural features of this compound make it an excellent building block for the synthesis of more complex aromatic and conjugated systems. The existing substitution pattern can direct further reactions and influence the properties of the resulting molecules.

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of chalcones, which are α,β-unsaturated ketones. This reaction involves the base- or acid-catalyzed condensation of an acetophenone with a benzaldehyde (B42025) derivative. This compound, being a substituted acetophenone, readily participates in this reaction with a variety of aromatic aldehydes to produce a diverse library of chalcones.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The choice of the aldehyde partner allows for the introduction of a wide range of substituents on the second aromatic ring of the chalcone, leading to molecules with varied electronic and steric properties.

Table 4: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Derivative | Aldehyde Derivative | Catalyst/Solvent | Product | Reference |

| This compound | Substituted Benzaldehyde | NaOH or KOH / Ethanol | (E)-1-(3,4,5-Trimethoxy-2-nitrophenyl)-3-(substituted-phenyl)prop-2-en-1-one |

The resulting chalcones are not only valuable as final products but also serve as key intermediates for the synthesis of other heterocyclic systems as discussed in the preceding sections.

Biaryl lignans (B1203133) are a class of natural products characterized by a dimeric structure of two phenylpropanoid units. Many of these compounds exhibit significant biological activities. The polysubstituted aromatic nature of this compound makes it a potential precursor for the synthesis of complex biaryl systems, including lignans.

While direct synthesis of biaryl lignans from this compound is not extensively documented, the synthesis of a structurally related key intermediate, 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde, for the divergent preparation of cytotoxic biaryl lignans has been reported. researchgate.net This highlights the utility of the 2-nitro-trimethoxyphenyl moiety as a building block in this area. The synthesis of such biaryl compounds often involves cross-coupling reactions to form the biaryl bond, followed by further transformations to construct the final lignan (B3055560) skeleton. The nitro group can play a crucial role in directing these coupling reactions and can be subsequently converted to other functional groups.

The structural similarity of this compound to intermediates used in lignan synthesis suggests its potential as a valuable starting material for the construction of novel and known biaryl lignans and related natural products. researchgate.net

Formation of Enaminones and Their Synthetic Utility

A cornerstone of the synthetic utility of this compound is its conversion into a β-enaminone. Enaminones are versatile building blocks in organic chemistry, acting as stable equivalents of 1,3-dicarbonyl compounds. mdpi.com They possess both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbon and β-carbon) sites, enabling a wide range of chemical reactions. mdpi.com

The most common method for the synthesis of enaminones from methyl ketones is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.com This reaction proceeds by heating the ketone with DMF-DMA, often in a solvent like xylene, to afford the corresponding (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivative. mdpi.com For this compound, this transformation would yield (E)-3-(dimethylamino)-1-(3,4,5-trimethoxy-2-nitrophenyl)prop-2-en-1-one.

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Xylene, reflux | (E)-3-(dimethylamino)-1-(3,4,5-trimethoxy-2-nitrophenyl)prop-2-en-1-one | High (Typical) |

This table represents a plausible, well-established transformation for this class of compounds.

The synthetic utility of the resulting enaminone is vast. The dimethylamino group is an excellent leaving group, allowing for facile reaction with various nucleophiles. This reactivity is exploited in the synthesis of a multitude of heterocyclic systems. For example, enaminones react with:

Hydrazines to form pyrazoles. nih.gov

Amidines or guanidine to produce pyrimidines.

Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base or acid catalyst to yield highly substituted pyridines or pyridinones. nih.govorientjchem.org

Amines via transamination to generate different enaminones, which can then be used in further synthetic steps. mdpi.com

This versatility makes the enaminone derived from this compound a powerful intermediate for building molecular diversity.

Intermediacy in Complex Molecule Synthesis

The structural features of this compound make it a strategic precursor for the synthesis of complex molecules, including natural product analogues and other target-oriented structures.

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in a class of natural products known as combretastatins, which are potent inhibitors of tubulin polymerization. nih.govtsijournals.com Combretastatin (B1194345) A-4, one of the most active compounds in this family, possesses this trimethoxy substitution pattern. tsijournals.com Synthetic analogues of combretastatin are of significant interest as potential anticancer agents. nih.govmdpi.com

While direct synthesis of combretastatin itself from an acetophenone is not typical, this compound is a logical starting material for creating chalcone and stilbene (B7821643) analogues that mimic the core structure of combretastatins. For instance, a Claisen-Schmidt condensation between this acetophenone and a suitable benzaldehyde derivative could yield a nitro-chalcone. nih.gov Subsequent chemical modifications, such as reduction of the nitro group and manipulation of the enone system, could lead to a library of combretastatin analogues. The nitro group offers a strategic advantage, as it can be reduced to an amine, providing a handle for introducing further diversity or facilitating cyclization reactions to build novel heterocyclic scaffolds.

In target-oriented synthesis, where the goal is the construction of a specific molecule, this compound offers several strategic advantages. The ortho-relationship between the nitro and acetyl groups is particularly useful for the synthesis of nitrogen-containing heterocycles like indoles and quinolines.

A classic example of this strategy is the Bartoli indole (B1671886) synthesis, which involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent. A more relevant pathway involving the subject compound would be its conversion to an enaminone, followed by reductive cyclization. The reduction of the nitro group to an amino group would generate an intermediate poised for intramolecular cyclization with the enaminone moiety to form a substituted quinoline.

| Intermediate | Transformation | Subsequent Step | Target Scaffold |

| This compound | Formation of enaminone | Nitro group reduction (e.g., with SnCl₂, H₂) | Intramolecular cyclization |

| This compound | Claisen-Schmidt Condensation | Nitro group reduction | Intramolecular cyclization (e.g., Fischer indole synthesis conditions) |

This targeted approach allows chemists to leverage the pre-installed functionalities of this compound to efficiently construct complex, polyfunctionalized heterocyclic systems that are often the core of pharmacologically active molecules.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

While classical approaches to the synthesis of nitroaromatic compounds are well-established, future research should focus on developing more efficient, sustainable, and versatile methods for the preparation of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone.

Key Research Objectives:

Advanced Nitration Strategies: Traditional nitration of 3,4,5-trimethoxyacetophenone often yields a mixture of isomers and can be hazardous. Investigating milder and more selective nitrating agents is a crucial first step. Furthermore, the application of continuous flow chemistry for the nitration process could offer significant advantages in terms of safety, scalability, and precise control over reaction parameters, minimizing the formation of byproducts. vapourtec.comacs.orgbeilstein-journals.orgresearchgate.netewadirect.com

C-H Activation and Functionalization: A more convergent and atom-economical approach would involve the direct C-H nitration of a suitable precursor. researcher.lifersc.orgnih.govacs.org Research into transition-metal-catalyzed or photocatalytic C-H activation methods could provide a direct route to the target molecule, avoiding the pre-functionalization of the aromatic ring. cambridge.org

Green and Photocatalytic Methods: Exploring environmentally benign synthetic routes is a paramount goal. This includes the use of solid acid catalysts or photocatalytic methods that can operate under milder conditions, reducing waste and energy consumption. cambridge.orgmdpi.comstudylib.netcambridge.org The development of a green synthesis would significantly enhance the compound's accessibility for further research and potential applications. researchgate.net

| Synthetic Approach | Potential Advantages | Key Challenges |

| Continuous Flow Nitration | Enhanced safety, scalability, precise control, higher yields. vapourtec.comresearchgate.netewadirect.com | Optimization of flow parameters, reactor design. |

| Direct C-H Nitration | Atom economy, reduced synthetic steps, novel regioselectivity. researcher.lifersc.orgnih.gov | Catalyst development, substrate scope, and selectivity control. |

| Photocatalytic Synthesis | Mild reaction conditions, use of renewable energy sources, unique reactivity. cambridge.orgmdpi.com | Catalyst efficiency, quantum yields, and scalability. |

Comprehensive Exploration of Unconventional Reactivity Profiles

The interplay between the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) groups, along with the steric hindrance around the acetyl group, suggests that this compound may exhibit unconventional reactivity.

Areas for Investigation:

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the aromatic ring, activated by the nitro group, could facilitate SNAAr reactions. A systematic study of its reactivity with various nucleophiles could lead to the synthesis of a diverse library of derivatives with novel functionalities.

Intramolecular Cyclization Reactions: The ortho positioning of the nitro and acetyl groups provides a scaffold ripe for intramolecular cyclization reactions. Reduction of the nitro group to an amine, for instance, could trigger cyclization to form heterocyclic structures, which are prevalent in pharmaceuticals and functional materials.

Photoreactivity: Ortho-nitrobenzyl compounds are well-known for their photoreactivity, often undergoing intramolecular hydrogen abstraction upon irradiation. nih.govacs.org A thorough investigation into the photochemical behavior of this compound could reveal novel photorearrangements or the generation of reactive intermediates, opening doors to new synthetic transformations.

Radical Reactions: The nitro group can participate in radical reactions, and exploring the behavior of this compound under various radical-generating conditions could unveil new synthetic pathways and functionalization strategies. tandfonline.comrsc.orgmdpi.com

Expansion of Synthetic Applications in Materials Science and Chemical Biology (Methodological Aspects)

The unique structural and potential photochemical properties of this compound make it a promising candidate for the development of new functional materials and tools for chemical biology.

Potential Methodological Applications:

Photolabile Protecting Groups and Linkers: Capitalizing on the inherent photoreactivity of the ortho-nitrobenzyl moiety, this compound could be developed as a novel photocleavable linker . nih.govresearchgate.netnih.govupenn.eduresearchgate.net Its trimethoxy substitution pattern could be used to fine-tune the absorption wavelength and cleavage efficiency, making it suitable for applications in controlled drug delivery, where the release of a therapeutic agent is triggered by light. nih.gov

Functional Monomers for Polymer Synthesis: The acetyl group and the aromatic ring offer multiple points for modification, allowing the transformation of this compound into a functional monomer. specificpolymers.com The incorporation of the nitro group could impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or the ability to undergo post-polymerization modification. acs.orgnih.gov The resulting polymers could find applications as advanced coatings, sensors, or smart materials.

Probes for Chemical Biology: Derivatives of this compound could be designed as chemical probes to study biological processes. For example, by attaching a fluorescent reporter or a bioactive molecule, its photoreleasable nature could be exploited for the spatiotemporal control of biological activity.

| Application Area | Methodological Aspect | Potential Impact |

| Materials Science | Development of nitro-functionalized polymers. specificpolymers.comacs.orgnih.gov | Creation of materials with tunable properties for electronics or coatings. |

| Chemical Biology | Design of photocleavable linkers for drug delivery. nih.govresearchgate.netnih.govupenn.edu | Spatiotemporal control of drug release, reducing off-target effects. |

| Organic Synthesis | Use as a photolabile protecting group for sensitive functional groups. nih.govresearchgate.net | Advanced synthetic strategies for complex molecule synthesis. |

Advanced Integrated Computational and Experimental Studies

To guide and accelerate the experimental exploration of this compound, a strong synergy between computational and experimental studies is essential.

Future Research Focus:

DFT and Ab Initio Studies: Density Functional Theory (DFT) and other high-level computational methods can be employed to predict the compound's geometric and electronic properties, including its reactivity, spectroscopic characteristics, and excited-state behavior. nih.govnih.govresearchgate.net Such studies can provide valuable insights into its reaction mechanisms and guide the design of new experiments.

Prediction of Reactivity and Spectroscopic Properties: Computational models can be used to predict the outcomes of various reactions, assess the stability of intermediates, and calculate spectroscopic data (e.g., NMR, IR, UV-Vis spectra) to aid in the characterization of new compounds. samipubco.comnih.gov

Modeling of Photochemical Pathways: Advanced computational techniques can be used to map the potential energy surfaces of the excited states of this compound, elucidating the mechanisms of its photochemical reactions. nih.gov This would be instrumental in designing more efficient photolabile systems.

By pursuing these integrated research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable building block for the development of new technologies and scientific tools.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, and how can reaction conditions be optimized?

The synthesis of this compound often involves functionalizing a pre-substituted aromatic ring. A documented approach for analogous derivatives uses Friedel-Crafts acylation , where an acyl chloride reacts with a methoxy- and nitro-substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For example, in the synthesis of a related tubulin polymerization stimulator, 1-(3,4,5-trimethoxy-2-nitrophenyl)prop-2-yn-1-one was prepared via oxidation of its propargyl alcohol precursor, yielding 70% efficiency under controlled conditions . Key optimization factors include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃.

- Temperature : Moderate heating (50–80°C) to avoid nitro group degradation.

- Solvent : Anhydrous dichloromethane or nitrobenzene for Friedel-Crafts reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Spectroscopic characterization is critical:

- ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). The nitro group deshields adjacent protons, shifting peaks downfield .

- Mass spectrometry (MS) : Look for the molecular ion peak (e.g., m/z 265.06 for C₁₂H₁₁NO₆) and fragmentation patterns consistent with methoxy and nitro substituents .

- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s role in modulating tubulin polymerization?

In biochemical studies, derivatives of this compound act as tubulin polymerization stimulators , potentially by stabilizing microtubule dynamics. For instance, 1-(3,4,5-trimethoxy-2-nitrophenyl)prop-2-yn-1-one showed high activity in vitro, with proposed binding to the colchicine site on β-tubulin, altering polymerization kinetics . Researchers should:

- Use fluorescence-based assays (e.g., with tubulin labeled with DAPI) to monitor polymerization rates.

- Compare IC₅₀ values against known microtubule disruptors (e.g., paclitaxel or vinblastine).

Q. How can computational modeling predict the bioactivity and pharmacokinetic properties of this compound?

Molecular docking and ADMET studies are pivotal:

- Docking : Use software like AutoDock Vina to simulate binding to tubulin (PDB ID 1SA0). Prioritize interactions with residues in the colchicine-binding pocket (e.g., β-tubulin’s Val-238 and Lys-254) .

- ADMET : Predict bioavailability via Lipinski’s Rule of Five . For example, the logP value (~2.5) and molecular weight (~265 g/mol) suggest moderate permeability but limited solubility, necessitating prodrug strategies .

Q. What precautions are advised given limited toxicological data for this compound?

While regulatory classifications (e.g., GHS) may not list specific hazards, general lab safety protocols should apply:

- Use PPE (gloves, goggles) to avoid inhalation/contact, as nitroaromatics can be irritants .

- Conduct Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) to preliminarily assess genotoxicity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in spectral data or synthetic yields across studies?

Variations in NMR shifts or reaction efficiencies may arise from:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter peak positions.

- Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity with HPLC .

- Catalyst activity : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts reactions to optimize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.